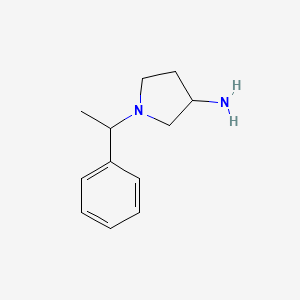
1-(1-Phenylethyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(1-Phenylethyl)pyrrolidin-3-amine is a chemical compound with the molecular weight of 190.29 . Its IUPAC name is 1-(1-phenylethyl)-3-pyrrolidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Uses
- Synthesis of Key Intermediates : This compound has been utilized in the synthesis of premafloxacin, an antibiotic for veterinary use. It is prepared using asymmetric Michael addition and stereoselective alkylation processes (Fleck et al., 2003).
- Formation of Complexes in Organometallic Chemistry : Indenyl−Nickel compounds with various aminoalkyl substituents, including the subject compound, have been synthesized for the study of their dynamic processes and reactivities (Groux & Zargarian, 2003).
Applications in Material Science
- Crystal Structure Analysis : In materials science, this compound has been used to investigate crystal and molecular structures, as demonstrated in the study of cobalt(III) complexes (Amirnasr et al., 2001; 2002).
- Non-Linear Optical Materials : The compound's derivatives have been examined for their impact on solid-state non-linear optical properties (Langley et al., 2001).
Chemical Synthesis and Catalysis
- Asymmetric Reactions : It has been used in asymmetric A(3) reactions, yielding propargylamines with high enantiopurity, showcasing its utility in stereoselective synthesis (Zhao & Seidel, 2015).
- Pyrrole and Pyrrole Derivatives Synthesis : The compound is also involved in the synthesis of pyrrole derivatives, which are critical in biological molecules like heme and chlorophyll (Anderson & Liu, 2000).
Biological and Pharmacological Research
- Melanin-Concentrating Hormone Receptor-1 Antagonists : Derivatives of this compound have been identified as potent antagonists for the melanin-concentrating hormone receptor-1, indicating its significance in pharmacological research (Huang et al., 2005).
Propiedades
IUPAC Name |
1-(1-phenylethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDDLDNYCOENHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
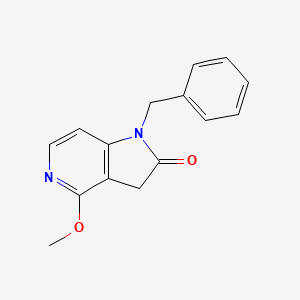
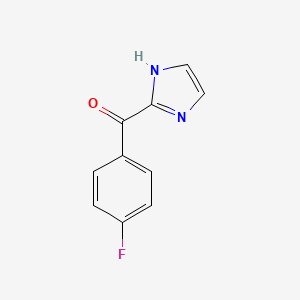
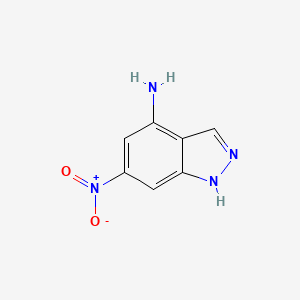

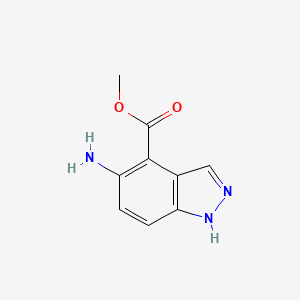
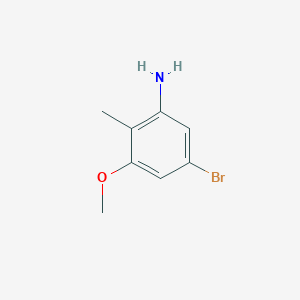

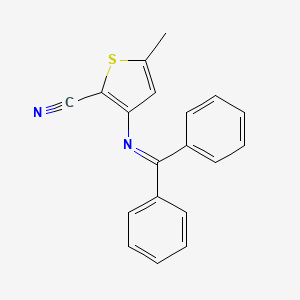
![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
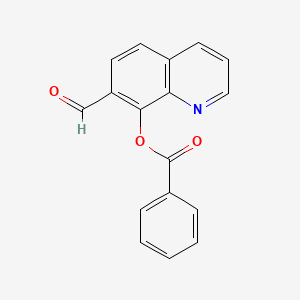
![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)